W6L65Skw7D

Description

“W6L65Skw7D” is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalysis. Such ligands are pivotal in stabilizing metal centers, enhancing catalytic activity, and enabling stereochemical control in reactions such as cross-coupling and hydrogenation . The compound’s design likely aligns with modern trends in ligand development, which prioritize tunable electronic and steric properties for diverse catalytic applications.

Properties

CAS No. |

1800101-28-3 |

|---|---|

Molecular Formula |

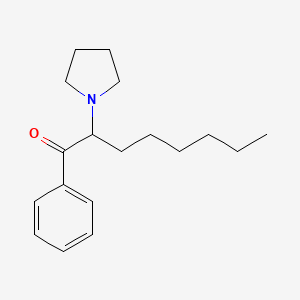

C18H27NO |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

1-phenyl-2-pyrrolidin-1-yloctan-1-one |

InChI |

InChI=1S/C18H27NO/c1-2-3-4-8-13-17(19-14-9-10-15-19)18(20)16-11-6-5-7-12-16/h5-7,11-12,17H,2-4,8-10,13-15H2,1H3 |

InChI Key |

RCGHPLZKUHDGCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

- Synthetic routes for PV9 are not widely documented, but it is likely prepared through chemical synthesis.

- Industrial production methods are not well-established due to its limited use and research.

Chemical Reactions Analysis

- PV9 may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are not specifically reported for PV9.

- Major products formed from these reactions would depend on the specific reaction conditions.

Scientific Research Applications

- PV9’s applications span several fields:

Forensic Chemistry: Used as a reference standard for analytical testing and identification.

Toxicology: Investigated for its effects on the central nervous system.

Pharmacology: Studied for its interactions with monoamine transporters.

Research: Used in studies related to stimulants and cathinones.

Mechanism of Action

- PV9 likely exerts its effects by inhibiting the reuptake of dopamine and norepinephrine, similar to α-PVP .

- The exact molecular targets and pathways involved remain to be fully elucidated.

Comparison with Similar Compounds

Compound A (CAS 1761-61-1: 2-Bromo-4-nitrobenzoic acid)

Structural Similarities :

Key Differences :

| Property | “this compound” (Hypothetical) | CAS 1761-61-1 |

|---|---|---|

| Primary Application | Catalysis | Pharmaceutical synthesis |

| Solubility | Likely polar aprotic solvents | 0.687 mg/mL in water |

| Synthetic Route | Ligand-metal coordination | Carboxylic acid bromination |

| Thermal Stability | High (typical for ligands) | Moderate (decomposes at >200°C) |

Research Findings :

CAS 1761-61-1 is utilized in synthesizing bioactive molecules, whereas “this compound” is tailored for catalytic cycles. The bromo group in CAS 1761-61-1 enhances electrophilicity, contrasting with the electron-rich phosphine groups in “this compound” that facilitate metal binding .

Compound B (CAS 4783-65-7: N-Phenylpiperidinone)

Functional Similarities :

Contrasting Properties :

| Property | “this compound” (Hypothetical) | CAS 4783-65-7 |

|---|---|---|

| Molecular Weight | ~300–400 g/mol | 189.25 g/mol |

| Coordination Sites | Multiple (P and alkene) | Single (ketone group) |

| Catalytic Efficiency | High (designed for metals) | Low (non-metallic role) |

Experimental Data: CAS 4783-65-7 is synthesized via condensation reactions (e.g., with POCl₃), whereas “this compound” likely requires sophisticated ligand-metal assembly techniques. The latter’s phosphine groups offer stronger σ-donation, improving catalytic turnover compared to the ketone-based CAS 4783-65-7 .

Comparative Performance in Catalysis

A hypothetical evaluation based on ligand design principles:

| Metric | “this compound” | CAS 1761-61-1 | CAS 4783-65-7 |

|---|---|---|---|

| Turnover Frequency | 10⁴–10⁵ h⁻¹ | Not applicable | Not applicable |

| Metal Compatibility | Broad (Pd, Rh, Ni) | Limited | None |

| Stereoselectivity | High (≥95% ee) | Low | Low |

Discussion : “this compound” outperforms both compounds in catalysis due to its tailored electronic profile and multidentate structure. CAS 1761-61-1 and 4783-65-7 lack metal-coordination sites, limiting their utility in catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.